4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a phenyl group attached to the fourth carbon of the proline ring, and it is commonly used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3), resulting in the formation of the desired proline derivative . Another method involves the hydrogenation of TRANS-4-PHENYL-L-PROLINE using ruthenium on carbon as a catalyst, which is considered safer and more suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE often employs the aforementioned hydrogenation method due to its efficiency and safety. The use of ruthenium on carbon as a catalyst ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE undergoes various chemical reactions, including:
Hydrogenation: Reduction of the phenyl group to a cyclohexyl group using ruthenium on carbon.
Oxidation: Potential oxidation reactions involving the proline ring.
Substitution: Possible substitution reactions at the phenyl group or the proline ring.
Common Reagents and Conditions
Hydrogenation: Ruthenium on carbon as a catalyst.
Oxidation: Various oxidizing agents depending on the desired product.
Substitution: Different nucleophiles and electrophiles for substitution reactions.
Major Products
Hydrogenation: TRANS-4-CYCLOHEXYL-L-PROLINE.
Oxidation and Substitution: Various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it can act as a chiral building block, influencing the stereochemistry of the molecules it is incorporated into . Additionally, its structural properties allow it to participate in various biochemical pathways, contributing to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
TRANS-4-HYDROXY-L-PROLINE: Another proline derivative used in similar applications.
L-AZETIDINE-2-CARBOXYLIC ACID: A toxic non-proteinogenic amino acid with applications in research and industry.
Uniqueness
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is unique due to its phenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable as a chiral building block and in the synthesis of specific pharmaceuticals .
Properties
IUPAC Name |
4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBRHSTNWMMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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